molecular formula C13H15ClN2 B2947211 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride CAS No. 2287289-59-0

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride

Cat. No.: B2947211
CAS No.: 2287289-59-0
M. Wt: 234.73
InChI Key: DIVQIQNYTUNJPA-UHFFFAOYSA-N
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Description

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride is a synthetic organic compound that features a pyrazole ring substituted with a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid with a suitable pyrazole precursor under specific conditions. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, and conducted in an organic solvent like toluene . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the tetrahydronaphthalenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride is unique due to its combination of a pyrazole ring and a tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11;/h3,5,7-9H,1-2,4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQIQNYTUNJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C3=CNN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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